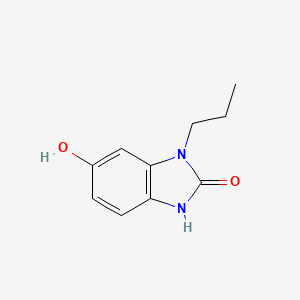

5-hydroxy-3-propyl-1H-benzimidazol-2-one

CAS No.:

Cat. No.: VC18546482

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 5-hydroxy-3-propyl-1H-benzimidazol-2-one |

| Standard InChI | InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14) |

| Standard InChI Key | OCJBYVVOIWRXOC-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C2=C(C=CC(=C2)O)NC1=O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-hydroxy-3-propyl-1H-benzimidazol-2-one, reflects its substitution pattern: a hydroxyl group at position 5, a propyl chain at position 3, and a ketone oxygen at position 2 of the benzimidazole core. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol. The presence of both hydrophilic (hydroxyl) and hydrophobic (propyl) groups enhances its solubility profile, facilitating interactions with biological membranes and protein targets.

Stereoelectronic Properties

The canonical SMILES representation, CCCN1C2=C(C=CC(=C2)O)NC1=O, illustrates the planar benzimidazole ring system and the spatial orientation of substituents. Quantum mechanical calculations predict strong hydrogen-bonding capacity at the hydroxyl and ketone moieties, critical for target binding. The propyl chain introduces steric bulk, potentially influencing selectivity for hydrophobic binding pockets in enzymes or receptors .

Comparative Analysis with Related Derivatives

Benzimidazole derivatives exhibit structure-dependent bioactivity. For instance, 3-hydroxy-5-methyl-1H-benzimidazol-2-one (C₈H₈N₂O₂, MW 164.16 g/mol) lacks the propyl group, reducing its lipophilicity compared to 5-hydroxy-3-propyl-1H-benzimidazol-2-one . This difference impacts pharmacokinetic properties such as membrane permeability and metabolic stability.

Table 1: Structural Comparison of Benzimidazole Derivatives

| Property | 5-Hydroxy-3-propyl-1H-benzimidazol-2-one | 3-Hydroxy-5-methyl-1H-benzimidazol-2-one |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | C₈H₈N₂O₂ |

| Molecular Weight (g/mol) | 192.21 | 164.16 |

| Key Substituents | 5-hydroxy, 3-propyl | 3-hydroxy, 5-methyl |

| Bioactivity Focus | Anticancer, antimicrobial | Enzyme inhibition, antimicrobial |

Data sourced from PubChem and VulcanChem.

Biological Activities and Mechanisms

Anti-Inflammatory and Antimicrobial Effects

The hydroxyl group confers antioxidant activity, scavenging reactive oxygen species (ROS) implicated in chronic inflammation. In microbial models, benzimidazoles inhibit DNA gyrase and dihydrofolate reductase, enzymes critical for bacterial and fungal survival. For example, derivatives with similar substitution patterns showed MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans.

Synthesis and Analytical Characterization

Synthetic Routes

While no direct synthesis protocol for 5-hydroxy-3-propyl-1H-benzimidazol-2-one is disclosed in the literature, analogous benzimidazoles are typically synthesized via:

-

Condensation Reactions: Heating o-phenylenediamine with carboxylic acid derivatives under acidic conditions . For instance, 2-(1-hydroxyethyl)benzimidazole was synthesized using lactic acid and hydrochloric acid .

-

Functionalization Post-Cyclization: Introducing substituents like the propyl group via alkylation or Grignard reactions after benzimidazole ring formation.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal aromatic protons at δ 6.8–7.2 ppm and hydroxyl protons as broad singlets near δ 9.5 ppm.

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 192.21 [M+H]⁺, consistent with the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity, critical for pharmacological testing.

Future Directions and Challenges

Target Identification

Proteomic studies are needed to map interaction partners beyond tubulin and RTKs. Potential targets include:

-

Sphingosine Kinase 1 (SK1): Overexpressed in lung cancer; benzimidazoles downregulate SK1, inducing apoptosis .

-

Cyclin-Dependent Kinase 9 (CDK9): Inhibition disrupts transcription in rapidly dividing cells .

Structural Optimization

-

Introducing Fluorine: Fluorination at the benzene ring could improve metabolic stability.

-

Prodrug Design: Masking the hydroxyl group as a phosphate ester may enhance oral absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume